molecular formula C20H28N4O2 B2629879 N-(3-(4-ethylpiperazin-1-yl)propyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide CAS No. 862813-68-1

N-(3-(4-ethylpiperazin-1-yl)propyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide

Cat. No. B2629879
M. Wt: 356.47
InChI Key: AINJVAXUCVNVMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-(4-ethylpiperazin-1-yl)propyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide, commonly known as EPPA, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. EPPA is a small molecule inhibitor that has been shown to have promising results in preclinical studies for the treatment of cancer and other diseases.

Scientific Research Applications

Chemical Derivative Design and Synthesis

The molecule N-(3-(4-ethylpiperazin-1-yl)propyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is structurally related to several synthesized derivatives with potential pharmacological applications. Notably, a set of N-methyl-2-(4-acylpiperazin-1-yl)-N-[3-(naphthalene-1-yloxy)-3-(thiophen-2-yl) propyl] acetamide derivatives were designed and synthesized, indicating an interest in similar molecular frameworks for drug design (Yang Jing, 2010).

Antiallergic Agents

Research into similar compounds, such as N-(pyridin-4-yl)-(indol-3-yl)acetamides and propanamides, has demonstrated antiallergic properties, suggesting potential therapeutic applications for related molecular structures (C. Menciu et al., 1999).

Cannabinoid Receptor Ligands

Indol-3-yl-oxoacetamides, closely related to the queried molecule, have been synthesized and shown to be potent and selective ligands for cannabinoid receptor type 2, illustrating their relevance in biomedical research (Rareş-Petru Moldovan et al., 2017).

Anticancer Activity

Compounds with structural similarities, specifically 1-(1H-Indol-3-yl)-2-(4-diarylmethylpiperazine-1-yl)ethane-1,2-dione derivatives, have been synthesized and evaluated for their anticancer activities, showing moderate to potent antiproliferative activities against various cancer cell lines (Jun Jiang et al., 2016).

Structural Analysis

The crystal structure of closely related compounds, such as 1-cyclopropyl-2-ethyl-5-fluoro-6-(4-methylpiperazin-1-yl)-1H-benzimidazole, has been determined, providing detailed information about the molecular conformation and geometry, which is crucial for understanding the interactions and stability of such compounds (S. Ozbey et al., 2001).

Antimicrobial and Anti-Inflammatory Activity

Several novel substituted indoles containing 1,3,4-oxadiazole and 1,2,4-triazole moiety have been synthesized and shown to possess antimicrobial and anti-inflammatory activity, highlighting the versatility of indole derivatives in therapeutic applications (Hemalatha Gadegoni & Sarangapani Manda., 2013).

properties

IUPAC Name

N-[3-(4-ethylpiperazin-1-yl)propyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4O2/c1-3-23-11-13-24(14-12-23)10-6-9-21-20(26)19(25)18-15(2)22-17-8-5-4-7-16(17)18/h4-5,7-8,22H,3,6,9-14H2,1-2H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AINJVAXUCVNVMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CCCNC(=O)C(=O)C2=C(NC3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(4-ethylpiperazin-1-yl)propyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide

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